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Compound of Interest

Compound Name:
4-(Hydroxymethyl)oxane-4-

carbonitrile

Cat. No.: B1292780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the

novel compound 4-(hydroxymethyl)oxane-4-carbonitrile. Due to the limited availability of

public experimental data, this document focuses on predicted Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopic features, based on established principles and data from

analogous structures. This guide also outlines the standard experimental protocols for

acquiring such data, serving as a valuable resource for researchers engaged in the synthesis,

characterization, and application of this and related molecules.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for

4-(hydroxymethyl)oxane-4-carbonitrile. These predictions are derived from the analysis of its

chemical structure and comparison with known spectroscopic values for similar functional

groups and molecular scaffolds.

Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-(hydroxymethyl)oxane-4-carbonitrile
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 3.7 - 3.9 m 4H

-O-CH₂- (axial and

equatorial protons of

the oxane ring at C2

and C6)

~ 3.6 s 2H -CH₂-OH

~ 2.5 - 3.5 (broad) s 1H -OH

~ 1.7 - 1.9 m 4H

-CH₂-C-CH₂- (axial

and equatorial protons

of the oxane ring at

C3 and C5)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(hydroxymethyl)oxane-4-carbonitrile

Chemical Shift (δ) ppm Assignment

~ 120 -CN (Nitrile)

~ 65 - 70 -O-CH₂- (Oxane ring carbons C2 and C6)

~ 65 -CH₂-OH

~ 50 C-CN (Quaternary carbon at C4)

~ 30 - 35 -CH₂-C-CH₂- (Oxane ring carbons C3 and C5)

Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for 4-(hydroxymethyl)oxane-4-carbonitrile
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Frequency (cm⁻¹) Intensity Assignment

3500 - 3200 Strong, Broad O-H stretch (alcohol)[1][2][3]

2950 - 2850 Medium to Strong C-H stretch (aliphatic)

2260 - 2240 Medium, Sharp C≡N stretch (nitrile)[4][5]

1260 - 1000 Strong
C-O stretch (ether and alcohol)

[2][3][6]

Experimental Protocols
The following are detailed methodologies for obtaining the NMR and IR spectroscopic data for

4-(hydroxymethyl)oxane-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of 4-
(hydroxymethyl)oxane-4-carbonitrile.

Instrumentation:

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of purified 4-(hydroxymethyl)oxane-4-carbonitrile.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the

compound and should be free from interfering signals in the regions of interest.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.
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Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as the

zg30.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS, at 0 ppm).

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum using a pulse sequence like zgpg30.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to

the lower natural abundance of ¹³C.

Process the FID similarly to the ¹H spectrum.

Reference the spectrum to the deuterated solvent peaks.

Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in 4-(hydroxymethyl)oxane-
4-carbonitrile.
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Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet - for solids):

Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder in a mortar.

Grind the mixture to a fine powder.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Sample Preparation (Thin Film - for liquids):

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin film.

Data Acquisition:

Place the prepared sample (ATR, KBr pellet, or thin film) in the sample holder of the FTIR

spectrometer.

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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The final spectrum is presented as percent transmittance or absorbance versus wavenumber

(cm⁻¹).

Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectroscopic data to

confirm the structure of 4-(hydroxymethyl)oxane-4-carbonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1292780?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Spectroscopic Analysis of 4-(hydroxymethyl)oxane-4-carbonitrile

NMR Analysis

IR Analysis

Structural Elucidation

¹H NMR Spectrum

Integration Multiplicity (Splitting Pattern) Chemical Shifts (ppm)

¹³C NMR Spectrum

Chemical Shifts (ppm)

Proposed Structure:
4-(hydroxymethyl)oxane-4-carbonitrile

Proton Count Neighboring Protons Proton Environment Carbon Environment

IR Spectrum

Functional Group Identification

O-H Stretch (Alcohol) C≡N Stretch (Nitrile) C-O Stretch (Ether/Alcohol)

-OH group present -CN group present Ether/Alcohol present

Final Structure Confirmation

Consistent?

Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of 4-(hydroxymethyl)oxane-4-
carbonitrile using NMR and IR spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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